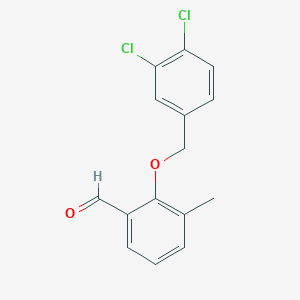
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow conditions to optimize yield and purity. For example, the reaction mixture can be processed in a flow reactor, where precise control over temperature and reaction time can be maintained. This method enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde
Uniqueness
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its mono-chlorinated or non-chlorinated analogs.
特性
分子式 |
C15H12Cl2O2 |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-12(8-18)15(10)19-9-11-5-6-13(16)14(17)7-11/h2-8H,9H2,1H3 |
InChIキー |
SVQGENAGXUSNNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


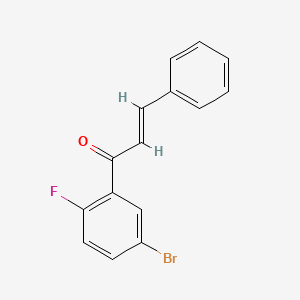
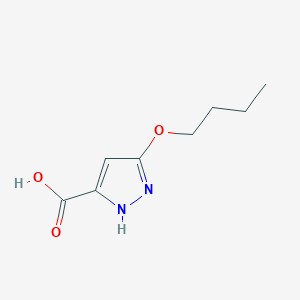

![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)

![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
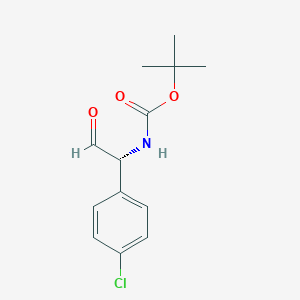
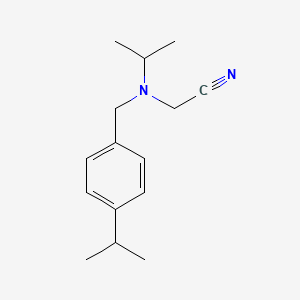
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
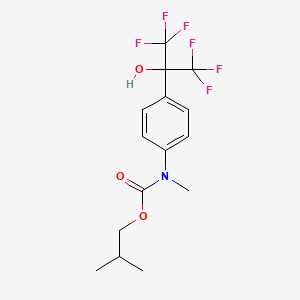
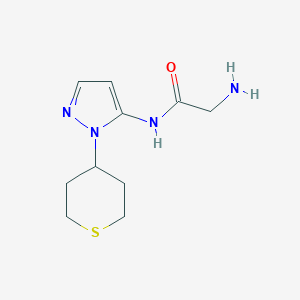
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
